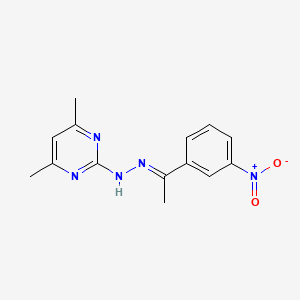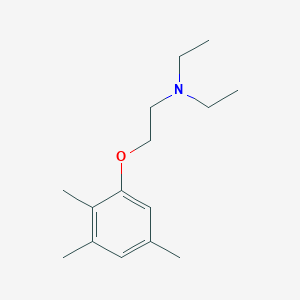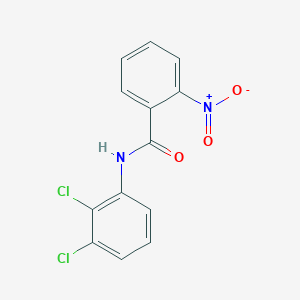![molecular formula C16H13ClF3NO B5785714 N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key metabolic regulator that plays a critical role in maintaining energy homeostasis in cells. A-769662 has been shown to activate AMPK in vitro and in vivo, leading to a range of metabolic effects.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation. This results in increased phosphorylation of downstream targets of AMPK, leading to a range of metabolic effects. N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been shown to increase glucose uptake, decrease gluconeogenesis, increase fatty acid oxidation, and decrease lipogenesis in various tissues.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can increase glucose uptake, decrease gluconeogenesis, increase fatty acid oxidation, and decrease lipogenesis in various cell types. In vivo studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can improve glucose homeostasis, increase fatty acid oxidation, and decrease lipid accumulation in various tissues. N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has also been shown to have anti-inflammatory effects in various models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in vitro and in vivo. It has also been shown to have a range of metabolic effects, making it a useful tool for studying metabolic regulation. However, there are also limitations to using N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide. It is not a specific activator of AMPK, and can also activate other kinases such as calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). It is also not clear whether the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide are solely due to AMPK activation, or whether other mechanisms are involved.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide. One area of interest is the development of more specific activators of AMPK, which would allow for more precise modulation of metabolic pathways. Another area of interest is the development of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide analogs with improved pharmacokinetic properties, which would allow for more effective in vivo use. Additionally, further studies are needed to fully understand the mechanisms of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide and its effects on metabolic regulation.
Métodos De Síntesis
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and N,N-dimethylformamide (DMF) to form the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and metabolic regulation. In vitro studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide activates AMPK by binding to the γ subunit of the enzyme, leading to allosteric activation. In vivo studies have demonstrated that N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide can improve glucose homeostasis, increase fatty acid oxidation, and decrease lipid accumulation in various tissues.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-5-10(2)7-11(6-9)15(22)21-12-3-4-14(17)13(8-12)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQINUCPHKYPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)



![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)
![{4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B5785690.png)
![5-bromo-N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5785695.png)

![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)